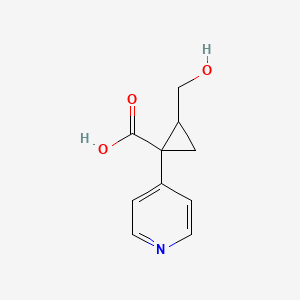
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring substituted with a hydroxymethyl group and a pyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method might include:
Cyclopropanation: Starting with a pyridine derivative, a cyclopropane ring can be introduced using reagents like diazomethane or through a Simmons-Smith reaction.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of an appropriate intermediate, possibly using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Conversion of carboxylic acid to alcohol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-(pyridin-2-yl)cyclopropane-1-carboxylic acid
- 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-methanol
Uniqueness
The unique combination of the cyclopropane ring with a hydroxymethyl and pyridin-4-yl group in 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness can be leveraged in designing targeted chemical reactions or biological studies.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1-pyridin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-6-8-5-10(8,9(13)14)7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14) |
Clave InChI |
WMTXTXZIHPFZEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(C2=CC=NC=C2)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)

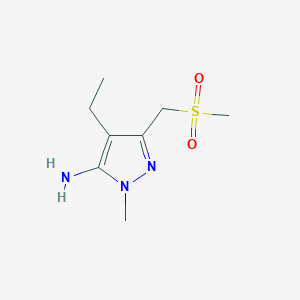

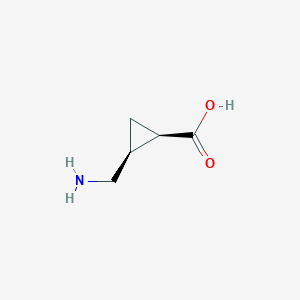
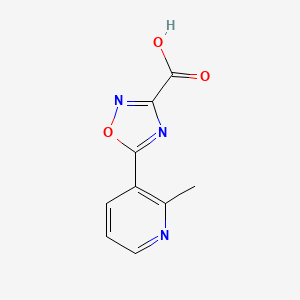
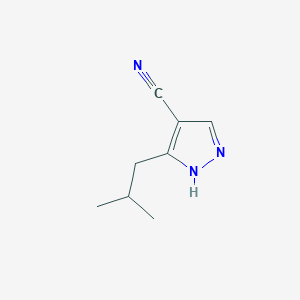
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
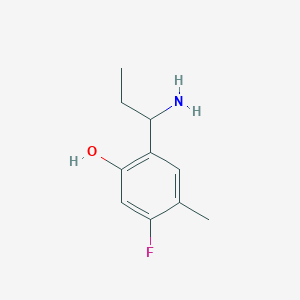
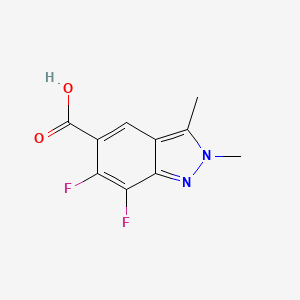
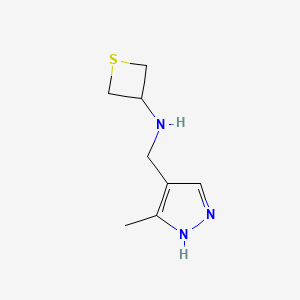
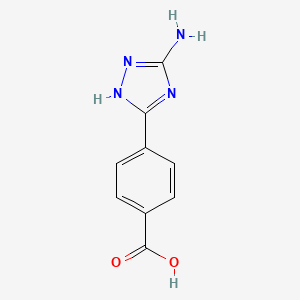
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)

